molecular formula C22H24N2O3 B2636290 N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide CAS No. 851407-41-5

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide

Cat. No. B2636290
CAS RN: 851407-41-5
M. Wt: 364.445
InChI Key: QOMXSHFCADFTGV-UHFFFAOYSA-N
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Description

The compound is a derivative of quinolone, a class of organic compounds that are widely used in medicinal chemistry . Quinolones have a bicyclic structure, with a benzene ring fused to a pyridine ring. In this particular compound, there are additional functional groups attached to the quinolone core, including a methoxyphenyl group and an acetamide group .


Synthesis Analysis

The synthesis of quinolone derivatives typically involves the reaction of anilines with malonic acid equivalents . Other methods involve the reaction of anthranilic acid derivatives . The exact synthesis route for this specific compound would depend on the placement and nature of the additional functional groups .


Molecular Structure Analysis

Quinolones have a unique molecular structure that allows for a variety of tautomeric forms . This means that the compound can exist in multiple forms that are in equilibrium with each other. The exact structure of this compound would need to be determined through techniques such as X-ray crystallography .


Chemical Reactions Analysis

Quinolones can undergo a variety of chemical reactions, including both electrophilic and nucleophilic substitutions . The presence of the additional functional groups in this compound could potentially influence the reactivity and selectivity of these reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Quinolones are generally weakly basic and can form salts with acids . They are also aromatic compounds, meaning they have a cyclic structure with a system of conjugated double bonds .

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Many quinolone derivatives have pharmaceutical applications, and their mechanisms of action often involve interaction with biological macromolecules such as proteins or nucleic acids .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Quinolones are generally considered safe for use in pharmaceuticals, but individual compounds can have specific safety concerns depending on their structure and intended use .

Future Directions

The field of quinolone research is active and ongoing, with many researchers investigating new synthetic routes, biological activities, and potential applications . This specific compound could potentially be a subject of future research in these areas .

properties

IUPAC Name

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-14-4-7-17-13-18(22(26)24-21(17)15(14)2)10-11-23-20(25)12-16-5-8-19(27-3)9-6-16/h4-9,13H,10-12H2,1-3H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMXSHFCADFTGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)CC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide

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